molecular formula C11H9NO3 B1311026 Methyl 3-(1,3-oxazol-5-yl)benzoate CAS No. 850375-14-3

Methyl 3-(1,3-oxazol-5-yl)benzoate

Cat. No. B1311026
M. Wt: 203.19 g/mol
InChI Key: JKKAJBRBOVEEGT-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-oxazol-5-yl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their heterocyclic structures containing oxygen and nitrogen atoms. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as oxazolone and benzoxazole derivatives, have been synthesized and analyzed, indicating the interest in this class of compounds for their potential applications and properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For instance, the synthesis of methyl 3-arylamino-2-benzoylaminopropenoates, which are structurally related to methyl 3-(1,3-oxazol-5-yl)benzoate, involves the reaction with phosphorus oxychloride in pyridine at elevated temperatures . Similarly, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, another related compound, is performed using a one-pot synthesis method starting from methyl 2-hydroxy-4-carboxybenzoate and 4,5-dinitro-1,2-benzenediamine . These examples demonstrate the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using spectroscopic methods and quantum chemical calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods . Similarly, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was elucidated, revealing dihedral angles and hydrogen bonding interactions . These studies provide insights into the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of such compounds can lead to a variety of chemical transformations. For instance, methyl 3-arylamino-2-benzoylaminopropenoates can undergo reactions to form bis-oxazolones under certain conditions . The understanding of these reactions is crucial for the development of new synthetic pathways and the discovery of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra, molecular electrostatic potential, and thermodynamic properties can be investigated using spectroscopic techniques and computational methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in various fields, such as materials science or pharmaceuticals.

Scientific Research Applications

  • Corrosion Inhibition

    • Field : Materials Science
    • Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .
    • Method : Traditional weight-loss tests, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to evaluate the corrosion inhibition performance .
    • Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
  • Biological Activities

    • Field : Medicinal Chemistry
    • Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .
    • Method : Various oxazole derivatives are synthesized and screened for their various biological activities .
    • Results : Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
  • Viral Entry Inhibition

    • Field : Virology
    • Application : Oxazole derivatives have been studied for their potential as viral entry inhibitors .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these studies are not specified in the source .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : Oxazole derivatives are used as intermediates in the synthesis of new chemical entities .
    • Method : Various oxazole derivatives are synthesized and used in the preparation of other compounds .
    • Results : The specific results or outcomes of these syntheses are not detailed in the source .
  • Antibacterial Potential

    • Field : Microbiology
    • Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential against various bacterial strains .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these studies are not specified in the source .
  • Corrosion Inhibitor

    • Field : Materials Science
    • Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .
    • Method : Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .
    • Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .

Safety And Hazards

The safety information for Methyl 3-(1,3-oxazol-5-yl)benzoate includes several hazard statements: H302+H312+H332;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using this product only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKAJBRBOVEEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427811
Record name methyl 3-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,3-oxazol-5-yl)benzoate

CAS RN

850375-14-3
Record name methyl 3-(1,3-oxazol-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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